molecular formula C21H20N4O2S B2536314 N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide CAS No. 869074-94-2

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide

Cat. No.: B2536314
CAS No.: 869074-94-2
M. Wt: 392.48
InChI Key: WLHMPHXTNNZQDR-UHFFFAOYSA-N
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Description

N-(N-(2-(1H-Indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide is a synthetic hybrid molecule designed for pharmaceutical research, incorporating distinct pharmacophoric elements. Its structure features a naphthalene-sulfonamide moiety linked to a tryptamine-derived indole system via a carbamimidoyl (amidino) bridge. This molecular architecture is of significant interest for probing multiple therapeutic targets. The naphthalene-sulfonamide scaffold is recognized as a privileged structure in medicinal chemistry. Sulfonamides, in general, represent a major class of therapeutic agents . Specifically, naphthalene-sulfonamide derivatives have demonstrated substantial potential in oncology research, exhibiting potent antiproliferative activity against various human cancer cell lines, including MCF-7 breast cancer and A549 non-small cell lung carcinoma cells . The mechanism of action for such compounds can involve the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Furthermore, recent studies on novel naphthalene-sulfonamide hybrids have highlighted their ability to inhibit the phosphorylation of STAT3, a key protein in the IL6/JAK2/STAT3 signaling pathway, which is crucial for the survival and proliferation of many cancer cells . Concurrently, the indole moiety, derived from tryptamine, is a fundamental building block in numerous biologically active compounds and natural products . Tryptamine and its derivatives possess a wide spectrum of reported pharmacological activities, including antitumor, antimicrobial, and effects on the central nervous system . The strategic combination of these two powerful pharmacophores into a single molecule through molecular hybridization makes this compound a compelling candidate for researchers investigating multi-target therapies, particularly in the fields of anticancer and antimicrobial agent development. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1-naphthalen-2-ylsulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c22-21(23-12-11-17-14-24-20-8-4-3-7-19(17)20)25-28(26,27)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,24H,11-12H2,(H3,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHMPHXTNNZQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=NCCC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Group: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carbamimidoyl Group: The ethylated indole is reacted with cyanamide to form the carbamimidoyl group.

    Sulfonamide Formation: Finally, the carbamimidoyl-indole compound is reacted with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, targeting the carbamimidoyl group or the sulfonamide group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carbamimidoyl or sulfonamide groups.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer, due to the biological activity of the indole moiety.

    Biological Research: It can be used to study the interactions of indole derivatives with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfonamide group can enhance the compound’s solubility and facilitate its binding to target proteins.

Comparison with Similar Compounds

Indole-Containing Derivatives

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (): Structure: Combines indole-ethyl with a carbazole-propanamide group. Key Differences: The carbazole ring (vs. carbamimidoyl) reduces basicity. Synthesis: DCC-mediated coupling of carboxylic acids and amines .
  • PDAT and PAT (): Structure: Tryptamine derivatives with propane-diamine chains; PDAT includes dimethyl groups on the amino moiety. Key Differences: Lack sulfonamide and naphthalene groups. PDAT’s dimethyl groups enhance steric bulk and lipophilicity compared to the target compound’s polar sulfonamide. Activity: PDAT exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), highlighting the role of indole-ethyl groups in enzyme interactions .

Sulfonamide-Containing Analogues

  • SN-2NI (): Structure: Naphthalimide core with sulfonamide and acetyl-ethylamino substituents. Key Differences: The naphthalimide system (vs. naphthalene sulfonamide) enhances fluorescence and DNA-binding capacity, while the acetyl-ethylamino group (vs. carbamimidoyl) alters electronic properties. Synthesis: Sodium sulfonamide nucleophilic substitution in DMF .
  • Compound 2g (): Structure: Naphthalene sulfonamide with tetramethylpiperidinyloxy and phenylsulfonyl groups.

Key Observations :

  • DCC-mediated coupling () is efficient for amide bond formation but requires careful purification to remove dicyclohexylurea byproducts.
  • Sulfonamide substitutions () favor polar solvents like DMF and may require chromatographic purification .

Key Differences :

  • The target compound’s naphthalene sulfonamide may confer antimicrobial activity, whereas PDAT’s indole-ethyl group targets neurological enzymes .
  • SN-2NI’s naphthalimide system enhances DNA interaction, a property absent in the target compound .

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